molecular formula C10H13ClFNO2 B7947815 3-Fluoro-L-phenylalanine methyl ester HCl

3-Fluoro-L-phenylalanine methyl ester HCl

Cat. No.: B7947815
M. Wt: 233.67 g/mol
InChI Key: LIYCRVHARXGJKA-FVGYRXGTSA-N
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Description

3-Fluoro-L-phenylalanine methyl ester hydrochloride is a fluorinated derivative of the amino acid phenylalanine. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and biochemistry. The presence of a fluorine atom in the phenyl ring enhances its reactivity and stability, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-L-phenylalanine methyl ester hydrochloride typically involves the fluorination of phenylalanine derivatives. One common method includes the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas, followed by hydrolysis in the presence of sodium bicarbonate . This method yields the desired fluorinated product with good efficiency.

Industrial Production Methods

Industrial production of 3-Fluoro-L-phenylalanine methyl ester hydrochloride often employs a semicontinuous process starting from benzylamines. This method is advantageous as it does not require protecting groups, simplifying the synthesis and reducing costs .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-L-phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-L-phenylalanine methyl ester hydrochloride involves its incorporation into biological molecules, where the fluorine atom can influence the molecule’s reactivity, stability, and interactions. The fluorine atom’s high electronegativity and small size allow it to modulate the acidity, basicity, and hydrophobicity of the compound, affecting its behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-D-phenylalanine methyl ester hydrochloride
  • 4-Fluoro-L-phenylalanine methyl ester hydrochloride
  • 2-Fluoro-L-phenylalanine methyl ester hydrochloride

Uniqueness

3-Fluoro-L-phenylalanine methyl ester hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which significantly influences its chemical and biological properties. Compared to other fluorinated phenylalanine derivatives, this compound offers distinct advantages in terms of reactivity and stability, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYCRVHARXGJKA-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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